Home > Products > Screening Compounds P112332 > 3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one - 2177025-99-7

3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

Catalog Number: EVT-3125427
CAS Number: 2177025-99-7
Molecular Formula: C17H19F2N3O
Molecular Weight: 319.356
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Dihydropyrimidine derivatives: One paper describes the synthesis of (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one through aldol condensation reactions. []
  • Pyrazole analogues linked with 1,2,3-triazole and 4-thiazolidinone: Another paper outlines the synthesis of a series of 2-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-4-pyrazolyl]-3-aryl-1,3-thiazolan-4-one derivatives and their evaluation as antimicrobial agents. []
  • Pyrimidin-4-one derivatives bearing a piperazine ring: A paper describes the synthesis of novel pyrimidin-4-one derivatives, including 3-methyl-6-phenyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one (compound 5), evaluated as glycogen synthase kinase-3β (GSK-3β) inhibitors with antidepressant activity. []
  • Isoxazoles and triazoles tethered with thiouracil: A paper reports the electrochemical synthesis of novel isoxazoles and triazoles linked with thiouracil and their evaluation as histone deacetylase inhibitors in human breast cancer cells. []
Molecular Structure Analysis
  • (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one: The paper discusses the structural characterization of these dihydropyrimidine derivatives. []
  • 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one: This compound's structure was fully characterized using various analytical techniques. []
  • (4-(3,4-bis(2,5-dimethylthiophen-3-yl)-cyclopent-3-en-1-yl)phenyl)methanol: The crystal structure of this compound was analyzed, revealing details about its conformation, intermolecular interactions, and potential for photocyclization. []
Chemical Reactions Analysis
  • Michael condensation: A study investigated the Michael condensation of 2-(4-carboxybenzylidene)-3,4-dihydronaphthalene-1(2H)-one with methylene active compounds to design new hybrid polyoxaheterocyclic compounds. []
  • Hydrohalogenation and thiocyanation: A paper explored the addition of hydrogen halides and thiocyanate ions to N-{3-[(aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides. []
Mechanism of Action
  • SHP2 inhibitor IACS-15414 (compound 30): This compound potently suppresses the mitogen-activated protein kinase (MAPK) pathway signaling and tumor growth in RTK-activated and KRAS mutant xenograft models. []
  • Akt inhibitor Hu7691 (B5): This compound inhibits the PI3K/AKT/MTOR signaling pathway, which plays a role in tumor cell growth and proliferation. [, ]
  • ALK and EGFR modulator (formula 1): This compound exhibits inhibitory activity against anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), making it potentially useful for cancer treatment. []
  • GSK-3β inhibitor (compound 5): This pyrimidin-4-one derivative potently inhibits GSK-3β and shows antidepressant activity in vivo. []
Applications
  • Anticancer agents: Several papers focus on the development of new anticancer agents, including SHP2 inhibitors [], Akt inhibitors [, ], ALK and EGFR modulators [], and boronic-chalcone derivatives targeting the proteasome [].
  • Antimicrobial agents: Research explores the synthesis and evaluation of pyrazole analogues as antimicrobial agents [], as well as the antimicrobial properties of secondary metabolites produced by Klebsiella pneumoniae. []
  • Antidepressant agents: A study investigated pyrimidin-4-one derivatives as potential GSK-3β inhibitors with antidepressant activity. []
  • Anti-inflammatory agents: A paper employed in silico screening to identify 3,4-dihydropyrimidones as potential cyclooxygenase-2 inhibitors. []

6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414)

  • Compound Description: IACS-15414 is a potent and orally bioavailable Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2) inhibitor. [] It effectively suppresses the mitogen-activated protein kinase (MAPK) pathway signaling and tumor growth in receptor tyrosine kinase (RTK)-activated and KRAS mutant xenograft models in vivo. []
  • Relevance: Although IACS-15414 does not share the piperidine ring system with the target compound "3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one", both compounds belong to the class of 3,4-dihydropyrimidin-4-ones. This shared core structure suggests a potential starting point for exploring variations in the substituents to identify related compounds.

(E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one

  • Compound Description: This compound is a dihydropyrimidine derivative, synthesized through the reaction between 5-acetyl-4-(2,5-dimethoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione and 2,5-dimethoxybenzaldehyde under aldol condensation conditions. [] It serves as a precursor for synthesizing diverse dihydropyrimidine-like derivatives. []
  • Relevance: This compound, like the target compound "3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one", features a dihydropyrimidine core. Although it lacks the piperidine ring and difluorophenyl group, the structural similarity highlights the possibility of modifying the substituents on the dihydropyrimidine scaffold to create related compounds.

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor with reduced cutaneous toxicity compared to other Akt inhibitors. [] It exhibits low activity in inducing HaCaT keratinocyte apoptosis, has promising kinase selectivity, and shows excellent anticancer cell proliferation potencies. []
  • Relevance: Hu7691 possesses a difluorophenylpiperidine moiety, directly mirroring the "1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl" fragment in the target compound "3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one". This significant structural overlap suggests that Hu7691 could provide valuable insights into the design of related compounds, specifically focusing on variations around the dihydropyrimidin-4-one core.

3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one

  • Compound Description: This compound is derived from the reaction of a 3-cyclohexyl-2-(cyclohexylimino)-6-(4-ethoxyphenyl)-5-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-2,3-dihydro-4H-1,3-oxazin-4-one precursor with ammonium acetate. []
  • Relevance: Although structurally distinct from the target compound "3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one", this compound also contains a 1,6-dihydropyrimidin-6-one core. This common feature indicates that exploring substitutions at various positions on this core structure could lead to the identification of related compounds with potentially modified biological activities.

3-methyl-6-phenyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one (Compound 5)

  • Compound Description: This compound, designated as "Compound 5" in its source paper, is a potent glycogen synthase kinase-3β (GSK-3β) inhibitor with an IC50 value of 74 nM. [] It has also shown significant antidepressant activity in vivo, reducing immobility duration at a dose of 50 mg/kg. []
  • Relevance: While "Compound 5" differs significantly from "3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one" in terms of specific substituents, they share a fundamental 3,4-dihydropyrimidin-4-one core structure. Furthermore, both compounds include a piperazine ring system, although its attachment point and substitution pattern vary. This shared motif suggests a potential avenue for exploring structure-activity relationships and designing related compounds with modified GSK-3β inhibitory or antidepressant properties.

Properties

CAS Number

2177025-99-7

Product Name

3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

IUPAC Name

3-[[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]methyl]pyrimidin-4-one

Molecular Formula

C17H19F2N3O

Molecular Weight

319.356

InChI

InChI=1S/C17H19F2N3O/c18-15-1-2-16(19)14(9-15)11-21-7-4-13(5-8-21)10-22-12-20-6-3-17(22)23/h1-3,6,9,12-13H,4-5,7-8,10-11H2

InChI Key

DJACJBHEMJPNBU-UHFFFAOYSA-N

SMILES

C1CN(CCC1CN2C=NC=CC2=O)CC3=C(C=CC(=C3)F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.